molecular formula C17H14N4O3S B6423997 Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate CAS No. 5913-85-9

Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B6423997
CAS No.: 5913-85-9
M. Wt: 354.4 g/mol
InChI Key: CRKXXTRCPBTVHE-UHFFFAOYSA-N
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Description

Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound with a unique structure that includes a pyridine ring substituted with amino, cyano, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step organic reactionsThe final step involves the esterification of the sulfanyl group with methyl acetate under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The amino and cyano groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl {[6-amino-3,5-dicyano-4-(4-hydroxyphenyl)pyridin-2-yl]sulfanyl}acetate
  • Methyl {[6-amino-3,5-dicyano-4-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetate
  • Methyl {[6-amino-3,5-dicyano-4-(4-chlorophenyl)pyridin-2-yl]sulfanyl}acetate

Uniqueness

Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, potentially leading to unique biological and chemical properties .

Biological Activity

Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate (commonly referred to as compound 1) is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H20N4O3S
Molecular Weight396.463 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point600.3 ± 55 °C at 760 mmHg
Flash Point316.9 ± 31.5 °C

Research indicates that the biological activity of compound 1 is primarily attributed to its interaction with various biological targets:

  • Adenosine Receptors : Compound 1 and its derivatives have shown promising activity as adenosine receptor (AR) ligands, particularly as partial agonists at the A2B receptor. This interaction is crucial for mediating various physiological processes, including inflammation and immune response modulation .
  • Anticonvulsant Properties : In studies evaluating anticonvulsant activity, related compounds demonstrated significant protective effects against seizures in animal models, suggesting potential utility in treating epilepsy .
  • Anticancer Activity : The compound exhibits cytotoxic effects against various cancer cell lines, with some derivatives showing IC50 values lower than those of established chemotherapeutics like doxorubicin. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the phenyl ring enhance antiproliferative activity .

Biological Activity Assays

The effectiveness of this compound has been evaluated using several assays:

Antibacterial Activity

The compound has been tested against various bacterial strains, revealing moderate antibacterial properties:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli62.5 µg/mL
E. faecalis78.12 µg/mL

These findings suggest that compound 1 may have potential as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated significant growth inhibition in cancer cell lines such as HeLa and A549:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These results indicate that this compound could be explored further for its anticancer potential .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its derivatives:

  • Adenosine Receptor Modulation : A study demonstrated that derivatives of amino-3,5-dicyanopyridines effectively modulate adenosine receptors, with implications for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticonvulsant Efficacy : A specific derivative was shown to provide complete protection in electroshock seizure tests in rodents, indicating a strong anticonvulsant profile .
  • Anticancer Studies : Research indicated that modifications to the methoxy group significantly enhanced cytotoxicity against several cancer cell lines, emphasizing the importance of structural variations in optimizing therapeutic efficacy .

Properties

IUPAC Name

methyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c1-23-11-5-3-10(4-6-11)15-12(7-18)16(20)21-17(13(15)8-19)25-9-14(22)24-2/h3-6H,9H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKXXTRCPBTVHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC(=O)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00360712
Record name Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5913-85-9
Record name Methyl {[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00360712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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